(Hept-6-en-1-yl)(methyl)amine

Description

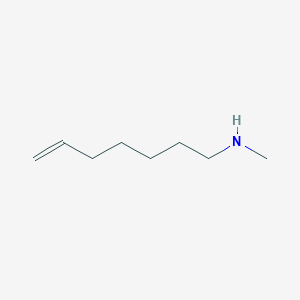

Structure

3D Structure

Properties

IUPAC Name |

N-methylhept-6-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-3-4-5-6-7-8-9-2/h3,9H,1,4-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYADGCARWUNMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of Hept 6 En 1 Yl Methyl Amine

Advanced Chromatographic Techniques for Purity Assessment and Isomeric Separation

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds such as (Hept-6-en-1-yl)(methyl)amine. The method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

A sample containing this compound, when injected into the GC, is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its affinity for the column's stationary phase. Due to its moderate polarity and boiling point, a non-polar or mid-polar stationary phase column, such as one coated with polydimethylsiloxane (B3030410) (e.g., DB-1 or HP-5ms), is typically suitable.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, most commonly by Electron Ionization (EI). The resulting molecular ion and its fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint.

Expected Fragmentation Pattern: While specific experimental data for this compound is not widely published, a theoretical fragmentation pattern can be predicted based on the principles of mass spectrometry for aliphatic amines. The molecular ion [M]⁺ would be observed at m/z 127. The most characteristic fragmentation pathway for secondary amines is the α-cleavage, involving the loss of an alkyl radical to form a stable iminium ion.

α-Cleavage: The most prominent peak would likely result from the cleavage of the C-C bond adjacent to the nitrogen atom. Loss of a pent-4-en-1-yl radical (C₅H₉•) would yield a fragment at m/z 58 ([CH₃NH=CH₂]⁺). Alternatively, loss of a methyl radical (CH₃•) would result in a fragment at m/z 112 ([CH₂=N⁺H(CH₂)₅CH=CH₂]⁺). The iminium ion at m/z 44 ([CH₂=NHCH₃]⁺) is also a common fragment for N-methylalkylamines.

Hydrocarbon Fragmentation: The heptenyl chain would produce a series of hydrocarbon fragments separated by 14 Da (CH₂), such as those at m/z 41, 55, and 69, which are characteristic of alkenyl chains.

Hypothetical GC-MS Data Table:

| Parameter | Hypothesized Value/Condition |

|---|---|

| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Oven Program | Initial 60°C, ramp at 10°C/min to 250°C |

| Injector Temperature | 250°C |

| Carrier Gas | Helium, 1 mL/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Retention Time | ~8-12 minutes |

| Predicted Major m/z Fragments | 127 (M⁺), 112, 69, 58, 55, 44, 41 |

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

For compounds that may decompose at the high temperatures used in GC or for purity analysis in non-volatile matrices, High-Performance Liquid Chromatography (HPLC) is the preferred method. This compound, being a simple amine, lacks a strong chromophore, making detection by standard UV-Vis detectors challenging. Consequently, specialized detectors or derivatization techniques are necessary.

Separation and Detection Strategies: A common approach for analyzing aliphatic amines is reversed-phase HPLC on a C18 column. However, the basic nature of the amine can lead to poor peak shape and retention. This can be mitigated by using a mobile phase with a high pH to suppress the ionization of the amine or by using an ion-pairing reagent. helixchrom.com A more modern approach involves using mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms to achieve effective separation. helixchrom.com

Due to the lack of UV absorbance, detection can be achieved using:

Evaporative Light Scattering Detector (ELSD): This universal detector is suitable for non-volatile analytes and does not require a chromophore.

Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a near-uniform response for non-volatile compounds.

Pre-column Derivatization: The amine can be reacted with a UV-active or fluorescent tagging agent, such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), allowing for highly sensitive detection with a standard UV or fluorescence detector. rsc.org

Hypothetical HPLC Method Table:

| Parameter | Hypothesized Value/Condition |

|---|---|

| HPLC Column | Mixed-Mode (Reversed-Phase/Cation-Exchange, e.g., Coresep 100), 4.6 x 150 mm, 2.7 µm |

| Mobile Phase | Isocratic mixture of Acetonitrile and a buffer (e.g., 0.1% Trifluoroacetic Acid in water) helixchrom.com |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) |

| Injection Volume | 5 µL |

| Expected Retention Time | Dependent on exact mobile phase composition, typically 3-7 minutes |

X-ray Crystallography for Solid-State Structural Analysis (If crystalline derivatives are obtained)

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure. Since this compound is a liquid at room temperature rsc.org, it cannot be analyzed directly by this method. To perform X-ray crystallography, the compound must first be converted into a stable, well-ordered crystalline solid.

This is typically achieved by reacting the amine with a suitable acid to form a salt. The presence of a tosylate salt of N-methylhept-6-en-1-amine in the literature suggests that salt formation is a viable strategy for obtaining a crystalline derivative. nih.gov Common acids used for this purpose include hydrochloric acid, hydrobromic acid, oxalic acid, or p-toluenesulfonic acid. The resulting salt, such as (Hept-6-en-1-yl)(methyl)ammonium chloride or tosylate, would have a much higher propensity to crystallize.

The successful generation of a crystalline derivative and subsequent X-ray diffraction analysis would provide the definitive structural characterization of this compound.

Theoretical and Computational Chemistry of Hept 6 En 1 Yl Methyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (Hept-6-en-1-yl)(methyl)amine, these calculations provide insights into its geometry, stability, and reactive sites.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Energy Minimization

The first step in computationally characterizing this compound is to determine its most stable three-dimensional structure through geometry optimization and energy minimization. nih.govnih.gov Density Functional Theory (DFT) methods, such as B3LYP, are often employed for their balance of computational cost and accuracy in studying organic molecules. acs.orgresearchgate.net Ab initio methods like Møller-Plesset perturbation theory (MP2) can also be used for higher accuracy. nih.gov

These calculations would systematically adjust the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy arrangement, corresponding to the most stable conformation at 0 Kelvin. A basis set, which is a set of mathematical functions used to build the molecular orbitals, such as 6-31G* or a larger one like cc-pVTZ, would be chosen to represent the electronic distribution. nih.govacs.org

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Bond | Predicted Value |

| Bond Length | C=C | ~1.34 Å |

| C-C (alkyl) | ~1.54 Å | |

| C-N | ~1.47 Å | |

| N-H | ~1.01 Å | |

| C-H (alkene) | ~1.09 Å | |

| C-H (alkyl) | ~1.10 Å | |

| Bond Angle | C-N-C | ~112° |

| C=C-C | ~125° |

Note: These are typical values for similar chemical environments and would be precisely calculated in a specific computational study.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential Surfaces

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. mdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. acs.orgresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to the presence of its lone pair of electrons, with some contribution from the π-system of the carbon-carbon double bond. The LUMO is anticipated to be centered on the antibonding π* orbital of the alkene moiety.

An electrostatic potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. This visualization helps to identify the electron-rich and electron-poor regions of the molecule. For this compound, the ESP would show a negative potential (red color) around the nitrogen atom, confirming its role as a nucleophilic center. The area around the acidic hydrogen on the amine and the double bond would exhibit a less negative or slightly positive potential (blue/green color), indicating sites susceptible to electrophilic attack.

Table 2: Predicted Frontier Orbital Energies for this compound

| Orbital | Predicted Energy (eV) | Localization |

| HOMO | -8.5 to -9.5 | Nitrogen lone pair, C=C π-orbital |

| LUMO | 0.5 to 1.5 | C=C π*-orbital |

| HOMO-LUMO Gap | 9.0 to 11.0 | - |

Note: These values are estimations based on typical values for alkenylamines and would be dependent on the level of theory and basis set used in the calculation.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the heptyl chain in this compound means that it can exist in numerous conformations. Understanding the relative energies of these conformers is important as the most stable conformer will be the most populated at equilibrium and will likely dictate the molecule's observed properties and reactivity.

Exploration of Low-Energy Conformers and Conformational Interconversions

Computational methods can be used to perform a systematic or stochastic conformational search to identify the various low-energy structures. This involves rotating the single bonds in the molecule and calculating the energy of each resulting conformer. The results of this search would reveal a potential energy surface with several local minima, each corresponding to a stable conformer. The global minimum would represent the most stable conformation. The energy barriers between these conformers, which represent the energy required for conformational interconversion, can also be calculated.

Mechanistic Insights into Chemical Transformations via Transition State Computations

Computational chemistry is a powerful tool for elucidating reaction mechanisms. rsc.orgnih.gov For this compound, a likely reaction to study would be an intramolecular cyclization, such as a hydroamination reaction where the amine group adds across the double bond to form a cyclic amine.

To study this, computational chemists would identify the transition state structure, which is the highest energy point along the reaction coordinate connecting the reactant and the product. e3s-conferences.org Locating this saddle point on the potential energy surface requires specialized algorithms. The energy of the transition state relative to the reactant gives the activation energy of the reaction, which is a key determinant of the reaction rate.

Computational studies on similar alkenyl amines have shown that such cyclizations can proceed through different pathways, for example, leading to different ring sizes (e.g., 5-exo-trig vs. 6-endo-trig cyclization). nih.govrsc.orgsemanticscholar.org By calculating the activation energies for these competing pathways, it is possible to predict which product will be favored. For this compound, an intramolecular hydroamination could potentially lead to a seven-membered ring (7-endo-trig) or an eight-membered ring if it were to dimerize first, though the formation of five or six-membered rings is generally more favorable if the chain length allows. Given the structure, a direct intramolecular cyclization would lead to larger, less-favored ring sizes. However, under catalytic conditions, different mechanisms can be accessed. rsc.org

Table 3: Hypothetical Activation Energies for a Postulated Intramolecular Cyclization of an Alkenylamine

| Reaction Pathway | Ring Size | Predicted Activation Energy (kcal/mol) |

| 5-exo-trig | 5 | 20-25 |

| 6-endo-trig | 6 | 25-30 |

| 7-exo-trig | 7 | >30 |

Note: These are illustrative values for a generic alkenylamine cyclization and the actual values for this compound would depend on the specific reaction conditions and catalytic system modeled.

Prediction and Refinement of Spectroscopic Properties from First Principles (e.g., NMR Chemical Shifts, Vibrational Frequencies)

First-principles calculations, rooted in quantum mechanics, provide a powerful framework for predicting the spectroscopic properties of molecules like this compound with remarkable accuracy. These methods are crucial for interpreting experimental spectra and can even be used to predict spectra for molecules that have not yet been synthesized.

Nuclear Magnetic Resonance (NMR) Chemical Shifts:

The prediction of NMR chemical shifts using computational methods has become a standard tool in chemical research. mdpi.com For this compound, Density Functional Theory (DFT) is a commonly employed method. The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

Recent advancements have highlighted the accuracy of specific combinations of DFT functionals and basis sets. For instance, benchmark studies have shown that functionals like WP04 paired with basis sets such as 6-311++G(2d,p) can provide highly accurate predictions for ¹H NMR chemical shifts. mdpi.com The inclusion of solvent models, like the Polarizable Continuum Model (PCM), is often necessary to accurately reflect the experimental conditions in which NMR spectra are typically recorded. mdpi.com Machine learning algorithms, trained on vast datasets of calculated and experimental data, are also emerging as a rapid and accurate method for chemical shift prediction. arxiv.org

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a high-level DFT method, is presented below. The atom numbering follows the IUPAC convention, starting from the terminal vinyl carbon.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (CH₂) | 5.75 | 138.5 |

| C2 (CH) | 4.95 | 114.8 |

| C3 (CH₂) | 2.05 | 33.6 |

| C4 (CH₂) | 1.40 | 28.9 |

| C5 (CH₂) | 1.30 | 26.5 |

| C6 (CH₂) | 2.40 | 51.2 |

| C7 (CH₃-N) | 2.25 | 36.1 |

Note: These are illustrative values and would vary depending on the specific computational method and solvent model used.

Vibrational Frequencies:

The vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated from first principles. Following a geometry optimization, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic positions to determine the force constants of the molecular vibrations. The resulting harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. researchgate.net To improve accuracy, these calculated frequencies are typically multiplied by an empirical scaling factor, which depends on the level of theory and basis set used. researchgate.net

For amines, specific vibrational modes are of interest, such as the N-H stretch, C-N stretching, and the various C-H stretching and bending modes of the alkyl and alkenyl chains. For example, studies on methylamine (B109427) and its isotopologues have demonstrated that methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) and DFT functionals like B97-1 can yield vibrational frequencies in good agreement with experimental data. nih.gov

A table of predicted key vibrational frequencies for this compound is provided below.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |

|---|---|

| =C-H stretch | 3075 |

| C-H stretch (alkyl) | 2850-2960 |

| N-H stretch | 3300-3500 (broad) |

| C=C stretch | 1640 |

| CH₂ scissoring | 1450-1470 |

Note: These are representative values. The exact frequencies would be determined by the specific computational methodology.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions

While quantum mechanical calculations are excellent for describing the properties of a single molecule, Molecular Dynamics (MD) simulations are the preferred tool for exploring the behavior of a molecule in a condensed phase, such as in solution. mdpi.com MD simulations model the movement of atoms and molecules over time based on a classical force field, which describes the potential energy of the system as a function of its atomic coordinates.

For this compound, an amphiphilic molecule with a polar amine head and a nonpolar hydrocarbon tail, MD simulations can reveal crucial information about its behavior in different solvents. In an aqueous environment, for instance, these simulations can model the hydrogen bonding between the amine group and water molecules. The Statistical Associating Fluid Theory (SAFT) is a sophisticated equation of state that can be used to model the fluid-phase behavior of aqueous solutions of amines, including phenomena like liquid-liquid equilibria. semanticscholar.orgresearchgate.net

MD simulations can be used to calculate various properties, including:

Radial Distribution Functions (RDFs): These describe the probability of finding one atom at a certain distance from another. For this compound in water, the RDFs for the nitrogen-water oxygen and nitrogen-water hydrogen distances would provide detailed information about the structure of the solvation shell around the amine group.

Hydrogen Bond Dynamics: The formation and breaking of hydrogen bonds between the amine and solvent molecules can be tracked over time, providing insights into the dynamics of solvation.

Conformational Analysis: The long heptenyl chain can adopt numerous conformations. MD simulations can explore the conformational landscape of the molecule in solution and identify the most probable structures.

Diffusion Coefficients: The rate at which the molecule moves through the solvent can be calculated, which is a fundamental transport property.

The insights gained from MD simulations are critical for understanding how this compound interacts with its environment at a molecular level, which underpins its macroscopic properties and behavior in solution. rsc.orgnih.gov

Reactivity Profiles and Chemical Transformations of Hept 6 En 1 Yl Methyl Amine

Reactions Involving the Terminal Alkene Functionality

The terminal double bond in (Hept-6-en-1-yl)(methyl)amine is susceptible to a variety of addition reactions, enabling the introduction of new functional groups and the extension of the carbon skeleton.

Hydroboration-Oxidation and Related Hydrofunctionalization Reactions

Hydroboration-oxidation provides a method for the anti-Markovnikov hydration of the terminal alkene, yielding the corresponding primary alcohol. This two-step process involves the addition of a borane (B79455) reagent across the double bond, followed by oxidation, typically with hydrogen peroxide and a base. This reaction is highly regioselective, with the boron atom adding to the less substituted carbon of the alkene. The resulting organoborane is then oxidized to the alcohol.

Related hydrofunctionalization reactions can introduce other functionalities. For instance, hydroamination could potentially add an amine across the double bond, though this often requires a catalyst.

Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)

The electron-rich double bond of this compound is reactive towards electrophiles. Halogenation, the addition of halogens such as bromine or chlorine, proceeds through a halonium ion intermediate to give the dihalogenated product. Hydrohalogenation, the addition of hydrogen halides like HBr or HCl, follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon.

These electrophilic amination reactions involve the formation of a carbon-nitrogen bond through the reaction of a nucleophilic carbanion with an electrophilic nitrogen source. wikipedia.org A variety of electrophiles can be used, including chloramines, hydroxylamines, and hydrazines. wikipedia.org

Catalytic Hydrogenation and Selective Reduction

Catalytic hydrogenation of the terminal alkene in this compound leads to the corresponding saturated amine, (heptyl)(methyl)amine. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The reaction conditions can often be controlled to selectively reduce the alkene without affecting other functional groups, although the secondary amine is generally stable under these conditions.

| Reaction | Reagents | Product |

| Catalytic Hydrogenation | H₂, Pd/C | (Heptyl)(methyl)amine |

This table summarizes the catalytic hydrogenation of this compound.

Olefin Metathesis and Ring-Closing Metathesis Reactions for Macrocycle Formation

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and formation of carbon-carbon double bonds, often catalyzed by ruthenium or molybdenum complexes. wikipedia.orgresearchgate.net For a molecule like this compound, cross-metathesis with another olefin can lead to the formation of new, longer-chain alkenes.

Furthermore, if the amine nitrogen is functionalized with a second alkenyl chain, ring-closing metathesis (RCM) can be employed to synthesize nitrogen-containing macrocycles. beilstein-journals.org This intramolecular reaction is driven by the formation of a stable cyclic product and the release of a small volatile olefin like ethylene. wikipedia.org The efficiency of RCM is highly dependent on the catalyst used and the length of the tether connecting the two alkene moieties. wikipedia.orgbeilstein-journals.org

| Metathesis Type | Description | Potential Product |

| Cross-Metathesis | Reaction with another olefin to exchange alkylidene groups. | Longer chain N-methylalkenylamines. |

| Ring-Closing Metathesis | Intramolecular reaction of a diene to form a cyclic olefin. | Nitrogen-containing macrocycles (requires prior functionalization). |

This table outlines potential olefin metathesis reactions involving derivatives of this compound.

Reactions Involving the Secondary Amine Functionality

The secondary amine in this compound is a nucleophilic center and can readily react with various electrophiles.

Acylation, Sulfonylation, and Carbamoylation Reactions

The nucleophilic nitrogen of this compound can attack acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in peptide synthesis and for the introduction of protecting groups.

Sulfonylation involves the reaction of the amine with a sulfonyl chloride, typically in the presence of a base, to yield a sulfonamide. These derivatives are often stable and crystalline, making them useful for characterization.

Carbamoylation occurs when the amine reacts with an isocyanate or a carbamoyl (B1232498) chloride, resulting in the formation of a substituted urea (B33335) or a carbamate, respectively. These reactions are crucial in the synthesis of various biologically active molecules and polymers. For instance, the reaction with an isocyanate (R-N=C=O) would yield N-(hept-6-en-1-yl)-N-methyl-N'-R-urea.

| Reaction | Electrophile | Product Functional Group |

| Acylation | Acyl chloride (RCOCl) | Amide |

| Sulfonylation | Sulfonyl chloride (RSO₂Cl) | Sulfonamide |

| Carbamoylation | Isocyanate (RNCO) | Substituted Urea |

This table details common reactions at the secondary amine functionality of this compound.

Further Alkylation and Quaternization Studies

The secondary amine functionality of this compound is readily susceptible to further alkylation, leading to the formation of tertiary amines. Subsequent reaction with an alkylating agent can then yield a quaternary ammonium (B1175870) salt. These reactions follow standard nucleophilic substitution pathways where the nitrogen atom acts as the nucleophile.

The general scheme for these transformations is as follows:

Alkylation to a Tertiary Amine: this compound reacts with an alkyl halide (R-X) to form a tertiary amine.

Quaternization: The resulting tertiary amine can then react with another molecule of an alkyl halide to form a quaternary ammonium salt. These salts are notable for being good leaving groups in elimination reactions. chemistrysteps.com

The specific products of these reactions are dependent on the nature of the alkylating agent used. A data table summarizing potential products is provided below.

Table 1: Hypothetical Alkylation and Quaternization Products of this compound

| Starting Material | Alkylating Agent (R-X) | Tertiary Amine Product | Quaternary Ammonium Salt Product |

|---|---|---|---|

| This compound | Methyl iodide (CH₃I) | (Hept-6-en-1-yl)dimethylamine | (Hept-6-en-1-yl)trimethylammonium iodide |

| This compound | Ethyl bromide (CH₃CH₂Br) | (Hept-6-en-1-yl)(ethyl)(methyl)amine | (Hept-6-en-1-yl)(ethyl)(dimethyl)ammonium bromide |

This table presents hypothetical products based on standard chemical principles.

Oxidation Reactions, Including N-Oxide Formation and Subsequent Eliminations (e.g., Cope Elimination)

The nitrogen atom in this compound can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or a peroxy acid like m-CPBA. wikipedia.orgmasterorganicchemistry.com The resulting N-oxide is a key intermediate in the Cope elimination, a thermally induced intramolecular syn-elimination reaction that produces an alkene and a hydroxylamine. masterorganicchemistry.comorganic-chemistry.org

The Cope elimination proceeds through a five-membered cyclic transition state, where the oxygen of the N-oxide acts as an internal base to abstract a proton from a beta-carbon. chemistrysteps.comwikipedia.org This concerted mechanism dictates a syn-periplanar arrangement of the departing amine oxide and the abstracted proton. chemistrysteps.comorganic-chemistry.org For simple alkenes, the reaction often follows Hofmann's rule, favoring the formation of the less-substituted alkene due to the steric demands of the amine oxide group. organic-chemistry.org The rate of the Cope elimination can be significantly influenced by the solvent, with aprotic solvents generally leading to faster reactions. alfa-chemistry.com

In the case of this compound N-oxide, two primary Cope elimination pathways are possible, involving the abstraction of a proton from either the N-methyl group or the methylene (B1212753) group adjacent to the nitrogen on the heptenyl chain.

Possible Cope Elimination Products:

Pathway A (Proton abstraction from the methyl group): This would lead to the formation of N-(hept-6-en-1-yl)hydroxylamine and formaldehyde (B43269) (which would likely be further oxidized or polymerized under the reaction conditions).

Pathway B (Proton abstraction from the heptenyl chain): This would result in the formation of N-methylhydroxylamine and hepta-1,6-diene.

The regioselectivity of the elimination would depend on the relative accessibility of the beta-protons and the stability of the resulting alkene.

Intramolecular Reactions and Cyclization Pathways

The dual functionality of this compound makes it an ideal substrate for intramolecular reactions, leading to the formation of cyclic amines.

Titanium-based catalysts have emerged as effective promoters of hydroaminoalkylation reactions. nih.govd-nb.infonih.gov These reactions involve the addition of an N-H or α-C-H bond across an alkene. For a molecule like this compound, an intramolecular version of this reaction can be envisioned, leading to the formation of a substituted piperidine (B6355638) or azepane ring.

Lewis acids can be employed to activate the alkene moiety of this compound towards nucleophilic attack by the internal secondary amine. This would initiate a cyclization cascade. The choice of Lewis acid would be crucial in determining the reaction pathway and the resulting ring size.

For example, a strong Lewis acid could coordinate to the alkene, forming a carbocationic intermediate. Subsequent intramolecular attack by the amine nitrogen would lead to the formation of a cyclic amine. The regioselectivity of this cyclization would be governed by the stability of the intermediate carbocation (Markovnikov vs. anti-Markovnikov addition).

Tandem and Cascade Reactions Exploiting Dual Functionality

The presence of both a nucleophilic amine and a reactive alkene in the same molecule allows for the design of tandem or cascade reactions, where a single set of reagents can initiate a sequence of transformations leading to complex molecular architectures.

The development of chemo- and regioselective transformations is a key goal in synthetic chemistry. For this compound, this would involve reaction conditions that selectively target either the amine or the alkene, or that control the outcome of reactions involving both functional groups.

For instance, in the context of hydroaminoalkylation, the choice of catalyst and reaction conditions can influence whether an intermolecular reaction with an external alkene occurs or an intramolecular cyclization is favored. Similarly, in oxidation reactions, controlling the oxidant and conditions could potentially favor N-oxidation over epoxidation of the alkene, or vice versa.

Applications of Hept 6 En 1 Yl Methyl Amine As a Synthetic Building Block and Advanced Intermediate

Precursor in the Synthesis of Complex Organic Molecules

There is currently no available research detailing the use of (Hept-6-en-1-yl)(methyl)amine as a precursor in the construction of intricate molecular architectures.

Construction of Nitrogen-Containing Heterocyclic Scaffolds

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. Generally, aminoalkenes can undergo intramolecular cyclization reactions, such as hydroamination or aminomercuration, to form cyclic amines like piperidines and pyrrolidines. The seven-carbon chain of this compound could theoretically lead to the formation of larger, less common ring systems. However, no studies have been published that specifically utilize this compound for the synthesis of such heterocyclic scaffolds.

Role in the Elaboration of Advanced Pharmaceutical Intermediates and Lead Compounds

The incorporation of amine and alkene functionalities is common in the development of new pharmaceutical agents. These groups can serve as handles for further chemical modification or be integral parts of a pharmacophore. While structurally related amines are prevalent in drug discovery, there is no documented evidence of this compound being employed as an intermediate or building block in the synthesis of any pharmaceutical lead compounds.

Use in Formal Total Synthesis of Natural Products (as a precursor)

The total synthesis of natural products often involves the creative use of bifunctional molecules to construct complex ring systems and stereocenters. An aminoalkene like this compound could potentially be a strategic starting material in the synthesis of certain alkaloids or other nitrogen-containing natural products. Nevertheless, a review of the literature on total synthesis does not yield any instances where this specific compound has been utilized as a precursor.

Development of Novel Ligands and Catalysts in Organometallic Chemistry

The nitrogen atom in this compound possesses a lone pair of electrons, and the terminal alkene is capable of coordinating to transition metals. This dual functionality presents the possibility of designing novel bidentate ligands for organometallic catalysis. Such ligands could find applications in a range of catalytic transformations. At present, there are no published reports on the synthesis or application of metal complexes derived from this compound.

Potential for Integration into Materials Science Applications

In the field of materials science, monomers containing reactive functional groups are essential for the synthesis of specialized polymers. The terminal alkene of this compound could theoretically participate in polymerization reactions, leading to polymers with pendant methylamino groups. These functionalized polymers could have applications in areas such as surface modification, coatings, or as platforms for further chemical derivatization. Additionally, the amine functionality could allow for its use as a surface functionalization agent to alter the properties of various materials. However, there is no research to support the practical application of this compound in any of these materials science contexts.

Future Research Directions and Unexplored Avenues for Hept 6 En 1 Yl Methyl Amine

Development of Highly Efficient and Stereoselective Synthetic Pathways

The synthesis of (Hept-6-en-1-yl)(methyl)amine and its analogs is a foundational step for its broader application. Future research will likely focus on developing synthetic routes that are not only high-yielding but also offer precise control over stereochemistry, a critical aspect for applications in pharmaceuticals and materials.

Current synthetic strategies for similar aminoalkenes often rely on classical methods such as the reductive amination of 6-heptenal with methylamine (B109427) or the N-alkylation of methylamine with a 7-halo-1-heptene. While effective, these methods can lack efficiency and stereocontrol. Future efforts could explore enzymatic or chemoenzymatic routes to introduce chirality, providing access to enantiomerically pure forms of substituted derivatives. The development of catalytic asymmetric methods for the synthesis of such chiral aminoalkenes remains a significant challenge and a promising area for investigation.

Table 1: Comparison of Potential Synthetic Pathways for this compound Derivatives

| Synthetic Method | Potential Advantages | Areas for Future Research |

| Reductive Amination | High atom economy, readily available starting materials. | Development of asymmetric catalysts for stereocontrol. |

| N-Alkylation | Straightforward, well-established methodology. | Use of greener alkylating agents, improved efficiency. |

| Hydroamination | 100% atom economy, direct addition of amine to a diene. | Catalyst development for intermolecular reactions, control of regioselectivity. |

| Enzymatic Resolution | High enantioselectivity for chiral derivatives. | Discovery of novel enzymes, optimization of reaction conditions. |

Exploration of Novel Catalytic Transformations and Reaction Discoveries

The dual functionality of this compound makes it an ideal substrate for discovering novel catalytic transformations. The terminal alkene and the secondary amine can react independently or in concert, leading to a rich and diverse reactivity profile.

A significant area of future research is the intramolecular hydroamination/cyclization of this molecule. acs.orgnih.gov This reaction, often catalyzed by rare-earth metals or other transition metal complexes, could provide direct access to N-methyl-2-methylpiperidine, a valuable heterocyclic scaffold. acs.orgacs.orgresearchgate.net Research into catalysts that can achieve high enantioselectivity in this cyclization is a key objective. acs.orgresearchgate.net Furthermore, the alkene moiety can participate in a wide range of other transformations, including metathesis, hydroformylation, and polymerization. The development of catalysts that are compatible with the amine functionality is crucial for expanding the synthetic utility of this compound. Additionally, hydroaminoalkylation, which involves the catalytic addition of amines to alkenes, presents an atom-economic pathway for C-H functionalization and the synthesis of more complex amines. nih.gov

Deepening Mechanistic Understanding through Advanced Kinetic and Isotopic Studies

A thorough understanding of the mechanisms governing the reactions of this compound is essential for optimizing existing transformations and designing new ones. Advanced kinetic and isotopic labeling studies will be instrumental in elucidating reaction pathways.

For instance, in the context of intramolecular hydroamination, kinetic studies can reveal the rate-determining step and the influence of catalyst and substrate structure on reaction rates. acs.orgnih.gov Deuterium kinetic isotope effect (KIE) studies, where the N-H proton is replaced with deuterium, can determine whether N-H bond cleavage is involved in the turnover-limiting step of the catalytic cycle. nih.govacs.orgacs.org Such studies have been crucial in distinguishing between different proposed mechanisms in related systems. acs.orgnih.gov Understanding these mechanistic details can guide the design of more active and selective catalysts.

Table 2: Potential Mechanistic Studies on this compound Reactions

| Reaction Type | Mechanistic Question | Investigative Technique |

| Hydroamination/Cyclization | Nature of the active catalyst; role of the metal center. | In-situ spectroscopy (NMR, IR), kinetic analysis. nih.gov |

| Hydroamination/Cyclization | Involvement of N-H bond cleavage in the rate-determining step. | Kinetic Isotope Effect (KIE) studies. nih.govacs.org |

| Catalytic Aminocyanation | Radical vs. ionic pathway; role of cocatalyst. | Trapping experiments, computational modeling. nih.gov |

| Palladium-Catalyzed Cyclization | Pd(0) vs. Pd(II) catalytic cycle. | Stereochemical outcome studies, reaction of proposed intermediates. researchgate.net |

Integration into Supramolecular Chemistry and Self-Assembly Processes

The amphiphilic nature of this compound, with its hydrophilic amine head and hydrophobic heptenyl tail, makes it a candidate for integration into supramolecular assemblies. nih.govnih.gov The study of how this molecule self-assembles in solution or at interfaces could lead to the development of novel materials with applications in drug delivery, catalysis, and nanotechnology.

Future research could explore the formation of micelles, vesicles, or monolayers from this compound or its derivatives. The terminal alkene provides a reactive handle for polymerization or cross-linking after self-assembly, leading to the formation of stable nanostructures. Furthermore, the amine group can be protonated or coordinated to metal ions, providing a mechanism to control the assembly and disassembly of these structures through changes in pH or the addition of metal salts. princeton.edu Understanding the dynamics of these assembly processes is crucial for designing functional supramolecular systems. nih.gov

Computational Design and In Silico Screening of Functionalized Derivatives

Computational chemistry and machine learning offer powerful tools to accelerate the discovery of new derivatives of this compound with tailored properties. arxiv.orgresearchgate.net Density Functional Theory (DFT) can be used to model the reactivity of the molecule and predict the outcomes of various chemical transformations. arxiv.org

In silico screening of virtual libraries of functionalized derivatives can identify candidates with desired electronic, steric, or binding properties. arxiv.org For example, computational methods can predict the binding affinity of different derivatives to a specific receptor or catalyst active site. mdpi.comnih.gov This approach can guide synthetic efforts by prioritizing the most promising candidates for experimental investigation, thereby saving time and resources. Machine learning models, trained on data from high-throughput computational screening, can further accelerate the discovery process by predicting the properties of new molecules without the need for expensive quantum mechanical calculations. arxiv.orgresearchgate.net This integrated computational and experimental approach will be vital for unlocking the full potential of this compound and its derivatives in various scientific fields.

Q & A

Q. What are the recommended methods for synthesizing (Hept-6-en-1-yl)(methyl)amine with high purity?

Methodological Answer: Synthesis can be optimized via reductive amination , a common approach for secondary amines. For example, reacting hept-6-enal with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (buffered conditions) yields the target compound. Post-synthesis purification steps include column chromatography or recrystallization to isolate the amine. Characterization via FTIR spectroscopy (e.g., C-N stretching at ~1031 cm⁻¹ and N-H bending at ~1600 cm⁻¹) and ¹H/¹³C NMR (to confirm alkene and methylamine moieties) ensures structural fidelity .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- FTIR Spectroscopy : Identifies functional groups (e.g., amine C-N stretches at 1031–1120 cm⁻¹ and O-H/N-H stretches at 3200–3400 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR confirms alkene protons (δ 5.0–5.8 ppm) and methylamine protons (δ 2.1–2.5 ppm). ¹³C NMR resolves the carbon backbone (e.g., alkene carbons at δ 120–130 ppm) .

- Elemental Analysis : Quantifies nitrogen content to verify amine loading (e.g., a 23 wt.% increase post-synthesis, as seen in analogous amine-functionalized materials) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation; amines often exhibit acute toxicity (e.g., H312/H332 hazards) .

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported CO₂ adsorption capacities of amine-functionalized materials like this compound?

Methodological Answer: Discrepancies often arise from variations in amine loading , pore structure , or experimental conditions . To address this:

- Cross-Validate Characterization : Use BET analysis to measure surface area reduction (e.g., 43% decrease after amine impregnation) and elemental analysis to quantify nitrogen content .

- Standardize Testing : Conduct adsorption experiments under identical pressure (e.g., 5 psi) and temperature (e.g., 25°C) to isolate variables .

- Mechanistic Analysis : Distinguish physical vs. chemical adsorption via temperature-programmed desorption (TPD) or in-situ FTIR to identify carbamate/ammonium species .

Q. What experimental parameters significantly influence the CO₂ adsorption efficiency of this compound-functionalized adsorbents?

Methodological Answer: Key parameters include:

- Amine Concentration : Higher loading (e.g., 43 wt.%) enhances chemisorption but may block pores, reducing surface area (e.g., from 356.6 m²/g to 203 m²/g) .

- Pore Geometry : Mesopores (7–8 nm diameter) balance amine accessibility and CO₂ diffusion, as demonstrated in MDEA-impregnated carbons .

- Temperature : Lower temperatures favor physisorption, while higher temperatures (up to 75°C) enhance amine-CO₂ reaction kinetics .

Q. How can researchers design experiments to study the interaction mechanisms between this compound and CO₂?

Methodological Answer:

- In-Situ FTIR : Monitor real-time formation of carbamate (NHCOO⁻) or bicarbonate species (e.g., peaks at 1650–1550 cm⁻¹) .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during CO₂ adsorption to distinguish exothermic (chemisorption) and endothermic (physisorption) processes.

- DFT Simulations : Model amine-CO₂ binding energies and transition states to predict optimal functionalization strategies .

Key Considerations for Experimental Design

- Trade-Offs : Balance amine loading with pore accessibility to avoid pore-blocking .

- Regeneration Studies : Test adsorbent stability over multiple cycles (e.g., 10 cycles) using thermal or pressure-swing regeneration .

- Comparative Benchmarks : Compare against commercial activated carbons or silica-based amines to contextualize performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.